molecular formula C17H15NO4S B5673565 3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)acrylonitrile

3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B5673565
M. Wt: 329.4 g/mol
InChI Key: LHINXKGHOYTOIJ-RVDMUPIBSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)acrylonitrile involves intricate procedures. For example, the E isomer of a similar compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, has been synthesized with details provided on the X-ray crystal structures of both the E and Z isomers (Shinkre et al., 2008). Vinyl phenyl sulfone and related compounds also react with diphenyldiazomethane to form various pyrazoles and pyrazolines, demonstrating the complexity of reactions involving acrylonitrile derivatives (Vasin et al., 2015).

Molecular Structure Analysis

The molecular structure of related acrylonitrile compounds has been thoroughly examined. For instance, the crystal structures of both E and Z isomers of a similar compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, have been determined using X-ray diffraction, highlighting the importance of molecular geometry in understanding these compounds (Shinkre et al., 2008).

Chemical Reactions and Properties

Acrylonitrile derivatives exhibit a range of chemical behaviors. For instance, reactions involving vinyl sulfones and diphenyldiazomethane produce various substituted pyrazoles and pyrazolines (Vasin et al., 2015). Moreover, the color change of certain acrylonitrile compounds upon reaction with amines demonstrates the potential for colorimetric applications (Nakayama et al., 1991).

Physical Properties Analysis

The physical properties of acrylonitrile derivatives are influenced by their molecular structure. For example, the crystal structures of E and Z isomers of related compounds provide insights into their solid-state properties, which can be significant for material science applications (Chenna et al., 2008).

Chemical Properties Analysis

The chemical properties of acrylonitrile derivatives are diverse. For instance, their reactivity in Knoevenagel condensation reactions and their behavior in the presence of various reagents like amines and isocyanides demonstrate a wide range of chemical functionalities (Saegusa et al., 1979).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-21-16-10-6-7-13(17(16)22-2)11-15(12-18)23(19,20)14-8-4-3-5-9-14/h3-11H,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHINXKGHOYTOIJ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile

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